
4-(Aminomethyl)-N-(propan-2-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-N-(propan-2-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-(propan-2-yl)pyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Aminomethylation: Introduction of the aminomethyl group can be achieved through a Mannich reaction, where formaldehyde, a secondary amine, and the pyridine derivative react under acidic conditions.
Carboxamide Formation: The carboxamide group can be introduced by reacting the aminomethylated pyridine with isopropylamine and a suitable carboxylating agent like carbonyl diimidazole.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Optimization of Reaction Conditions: Including temperature, pressure, and pH to maximize efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-N-(propan-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-(Aminomethyl)-N-(propan-2-yl)pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: As a potential drug candidate for targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-N-(propan-2-yl)pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds, while the carboxamide group can participate in various non-covalent interactions, stabilizing the compound within the active site of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminomethyl)pyridine-2-carboxamide: Lacks the isopropyl group, which may affect its binding affinity and specificity.
N-(Propan-2-yl)pyridine-2-carboxamide: Lacks the aminomethyl group, potentially altering its reactivity and applications.
Uniqueness
4-(Aminomethyl)-N-(propan-2-yl)pyridine-2-carboxamide is unique due to the presence of both the aminomethyl and isopropyl groups, which confer specific chemical and biological properties, making it a versatile compound in various research fields.
Propriétés
Formule moléculaire |
C10H15N3O |
|---|---|
Poids moléculaire |
193.25 g/mol |
Nom IUPAC |
4-(aminomethyl)-N-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H15N3O/c1-7(2)13-10(14)9-5-8(6-11)3-4-12-9/h3-5,7H,6,11H2,1-2H3,(H,13,14) |
Clé InChI |
WVIAPHJJZQQNBL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C1=NC=CC(=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



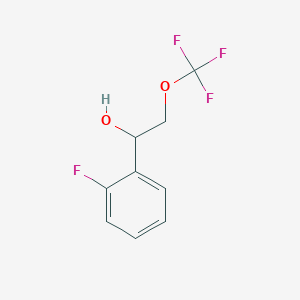
![{6-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13196523.png)

![4-Bromo-3-([ethyl(methyl)amino]methyl)aniline](/img/structure/B13196548.png)
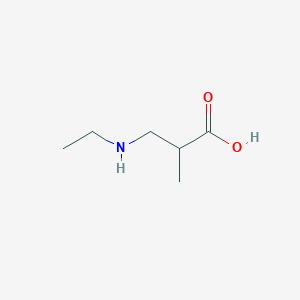
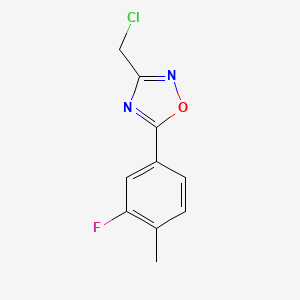
![1-[1-(Aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol](/img/structure/B13196561.png)

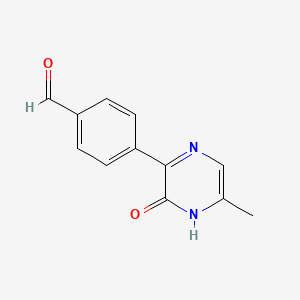
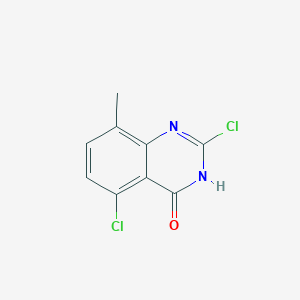

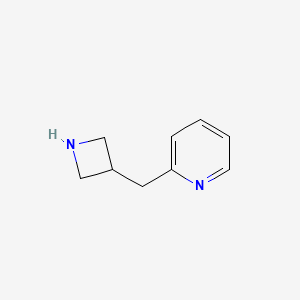
![N-[(4-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B13196593.png)
